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Introduction

Benzyloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-
Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic
chemistry, particularly in peptide synthesis.[1][2] This doubly protected amino acid derivative
offers the strategic advantage of masking both the N-terminal amine with a benzyloxycarbonyl
(Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual
protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing
undesirable side reactions and preserving the stereochemical integrity of the threonine residue.

[2]

The benzyloxycarbonyl group provides robust protection under a variety of reaction conditions,
yet it can be selectively removed via catalytic hydrogenolysis.[1] Similarly, the benzyl ester is
stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic
conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a
building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase
peptide synthesis (SPPS).[1] Its unique structure, featuring a hydroxyl group on the side chain,
also allows for further chemical modifications, making it a versatile tool in the development of
complex peptides and pharmaceutical agents.[2]
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The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-

threonine benzyl ester and its related precursors.

Property

Benzyloxycarbonyl
-L-threonine benzyl
ester

L-Threonine Benzyl
Ester
Hydrochloride

O-Benzyl-L-
threonine benzyl
ester oxalate

Benzyl (2S,3R)-2-

Benzyl (2S,3R)-2-

Benzyl (2S,3R)-3-

) (benzyloxycarbonylam  amino-3- (benzyloxy)-2-
Systematic Name } ]
ino)-3- hydroxybutanoate aminobutanoate
hydroxybutanoate hydrochloride oxalate
Z-L-Thr-OBzl, N-Chz-
) H-L-Thr(Bzl)-
Synonyms L-threonine benzyl H-Thr-OBz|-HCI
OBzl-oxalate
ester
CAS Number 16250-16-9 33645-24-8[3] 15260-11-4[4]
Molecular Formula C19H21NO5 C11H16CINO3 C20H23NO7-C2H204

Molecular Weight 343.37 g/mol [2] 245.70 g/mol [3] 389.41 g/mol [4]
White to off-white White to almost white White or off-white
Appearance ]
crystalline powder powder/crystal[3] powder[4]
Melting Point 82°C 128.0to 132.0 °C 153 - 159 °C[4]

Optical Rotation

[a]D20 = -9.0 to -13.0°

(c=8, chloroform)

Not specified

[a]D20 = -22 + 2° (c=1
in DMF)[4]

Purity

>98.0% (HPLC)

>98.0% (HPLC)[3]

> 98.5% (HPLC)[4]

Experimental Protocols
Synthesis of L-Threonine Benzyl Ester Hydrochloride

This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of

thionyl chloride.

Materials:
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L-Threonine

Anhydrous benzyl alcohol

Thionyl chloride (SOCI2)

Anhydrous diisopropy! ether or diethyl ether
Round-bottom flask

Magnetic stirrer

Reflux condenser

Ice bath

Drying tube (e.g., with calcium chloride)

Procedure:

Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a
clean, dry round-bottom flask equipped with a magnetic stir bar.

Cool the suspension to 0°C in an ice bath with continuous stirring.

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-
60 minutes in a well-ventilated fume hood.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 40-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous
diisopropyl ether or diethyl ether with vigorous stirring.

Collect the precipitated white solid by vacuum filtration.
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e Wash the solid with several portions of the non-polar solvent to remove excess benzyl
alcohol and other impurities.

» Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under
vacuum.

Synthesis of Benzyloxycarbonyl-L-threonine Benzyl
Ester

This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.
Materials:

e L-Threonine benzyl ester hydrochloride

e Benzyl chloroformate (Cbz-Cl)

e Sodium carbonate or Sodium bicarbonate

e Dichloromethane (DCM) or Ethyl acetate

o Water

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
o Separatory funnel

» Rotary evaporator

Procedure:

¢ Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a
suitable organic solvent such as dichloromethane or ethyl acetate.

e Cool the solution in an ice bath.
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Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to
neutralize the hydrochloride and create a basic environment.

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled
solution.

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
Monitor the reaction for completion using TLC.
Once complete, transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization or silica gel column chromatography to yield
pure Benzyloxycarbonyl-L-threonine benzyl ester.

Peptide Coupling using Benzyloxycarbonyl-L-threonine
Benzyl Ester

This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino

group of a threonine derivative, illustrating the use of the title compound's precursor in peptide

synthesis.

Materials:

Boc-protected amino acid (e.g., Boc-Ala-OH)
L-Threonine benzyl ester hydrochloride (H-Thr-OBzl-HCI)
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBLt)
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» N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

e Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution (NaHCO3s)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

 In areaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in
anhydrous DMF or DCM.

e Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20
minutes at room temperature to liberate the free amine.

 In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1
equivalents) in anhydrous DMF or DCM.

e Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1
equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of
dicyclohexylurea (DCU) may form if DCC is used.

 |f DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized
L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.

 Allow the reaction to warm to room temperature and stir for 12-18 hours.
e Monitor the reaction progress by TLC or HPLC.

o Upon completion, dilute the reaction mixture with ethyl acetate.
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e Wash the organic layer successively with 1 M HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.
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Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.
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Activation Reactants
Coupling Reagents Boc-Amino Acid H-Thr-OBzI
(DCC/HOBLt or DIC/HOBL) (e.g., Boc-Ala-OH) (from hydrochloride salt + base)

Activated Boc-Amino Acid [€&——

Pepiide Bond Formation Deprotection (Optional)
Protected Dipeptide Catalytic Hydrogenolysis
(Boc-AA-Thr-OBzl) (Hz2, Pd/C)

> Deprotected Dipeptide
(H-AA-Thr-OH)

Click to download full resolution via product page

Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Benzyloxycarbonyl-L-
threonine Benzyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554341#benzyloxycarbonyl-I-threonine-benzyl-ester-
introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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